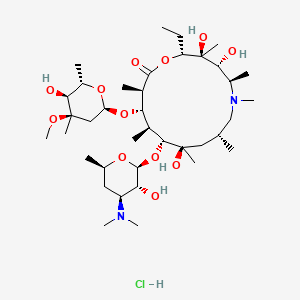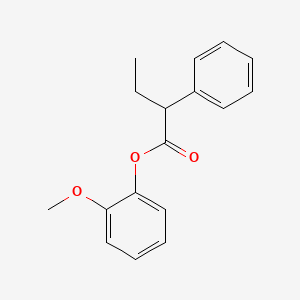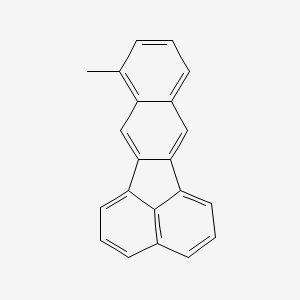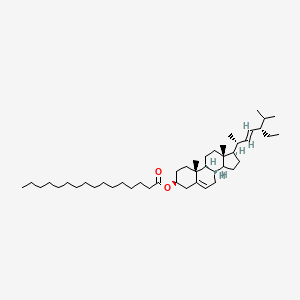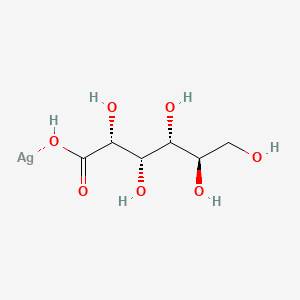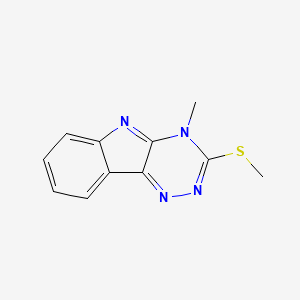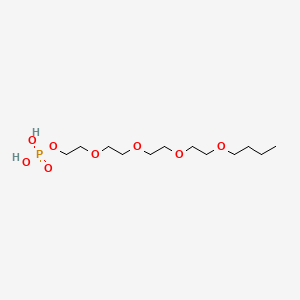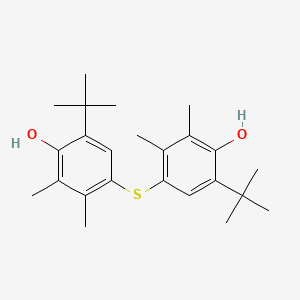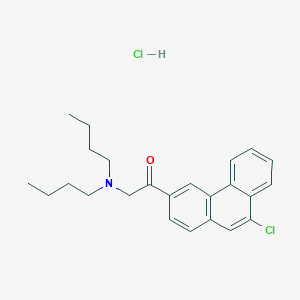
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a chlorophenanthrene moiety and a dibutylamino group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chlorophenanthrene and dibutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, amination, and condensation, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenanthrene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9-Bromophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Iodophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Fluorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
Uniqueness
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is unique due to the presence of the chlorine atom in the phenanthrene ring, which can influence its chemical reactivity and biological activity. The dibutylamino group also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7147-70-8 |
|---|---|
Fórmula molecular |
C24H29Cl2NO |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-(9-chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C24H28ClNO.ClH/c1-3-5-13-26(14-6-4-2)17-24(27)19-12-11-18-16-23(25)21-10-8-7-9-20(21)22(18)15-19;/h7-12,15-16H,3-6,13-14,17H2,1-2H3;1H |
Clave InChI |
QBJURESDWTXNJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
